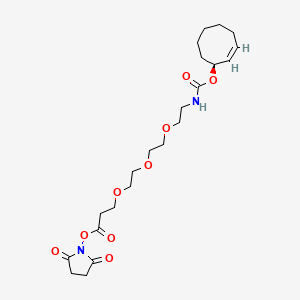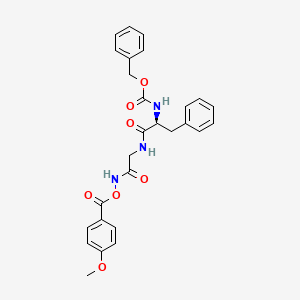
Apoptosis inducer 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptosis inducer 11 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and is involved in the elimination of damaged or unwanted cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 11 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common methods include:
Formation of Intermediates: The initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or addition reactions.
Final Assembly: The final steps involve the coupling of intermediates under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into a reactor, and the product is continuously collected.
Analyse Chemischer Reaktionen
Types of Reactions
Apoptosis inducer 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum oxide are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce more stable forms of the compound.
Wissenschaftliche Forschungsanwendungen
Apoptosis inducer 11 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Studies: It is used to study the mechanisms of apoptosis and the role of specific proteins and pathways in cell death.
Medical Applications: Beyond cancer, this compound is investigated for its potential in treating other diseases characterized by dysregulated apoptosis, such as autoimmune diseases and neurodegenerative disorders.
Industrial Applications: The compound is also explored for its use in biotechnology and pharmaceutical industries for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of apoptosis inducer 11 involves the activation of specific molecular pathways that lead to programmed cell death. Key aspects include:
Molecular Targets: The compound targets specific proteins involved in the apoptotic pathway, such as caspases and B-cell lymphoma 2 (Bcl-2) family proteins.
Pathways Involved: It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of caspases and subsequent cell death.
Cellular Effects: The activation of these pathways results in characteristic apoptotic changes, including chromatin condensation, DNA fragmentation, and membrane blebbing.
Vergleich Mit ähnlichen Verbindungen
Apoptosis inducer 11 can be compared with other apoptosis-inducing compounds based on its mechanism of action and effectiveness. Similar compounds include:
Staurosporine: A potent inducer of apoptosis that inhibits various kinases and activates caspases.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and activating pro-apoptotic pathways.
Uniqueness
This compound is unique in its ability to selectively induce apoptosis in specific cell types, making it a valuable tool for targeted cancer therapy and other medical applications. Its distinct mechanism of action and effectiveness in various experimental models highlight its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C27H28N2O5 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
12-[(4-methoxyphenyl)methyl]-11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene |
InChI |
InChI=1S/C27H28N2O5/c1-30-20-10-8-17(9-11-20)15-29-16-22-21(7-5-6-18-14-28-34-26(18)22)25(29)19-12-23(31-2)27(33-4)24(13-19)32-3/h8-14,16H,5-7,15H2,1-4H3 |
InChI-Schlüssel |
IBFDVDGAZIHQLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


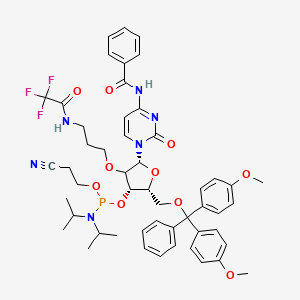
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
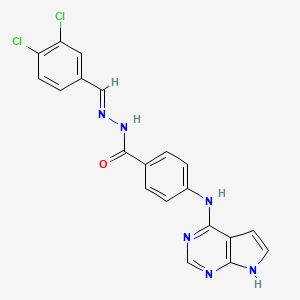
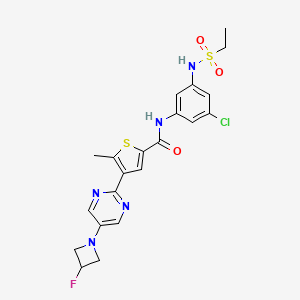

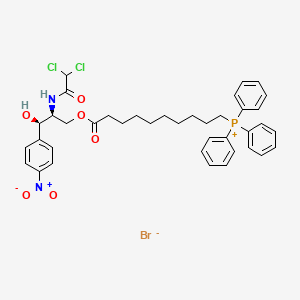
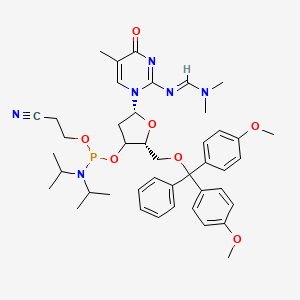

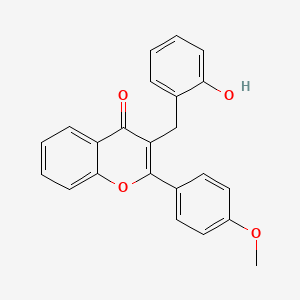

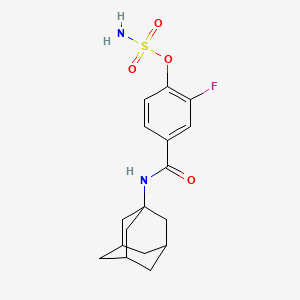
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
